2-(Benzyloxy)-5-methylpyridine
Overview
Description
“2-(Benzyloxy)-5-methylpyridine” is an organic compound . It is used as a reagent in the synthesis of benzyl ethers and esters .
Synthesis Analysis
The synthesis of “this compound” involves N-methylation of 2-benzyloxypyridine which delivers the active reagent in situ . It has been used in the synthesis of benzyl ethers from alcohols for which other protocols were unsuitable .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H11NO . The average mass is 185.222 Da and the monoisotopic mass is 185.084061 Da .
Chemical Reactions Analysis
“this compound” is emerging as a mild, convenient, and in some cases uniquely effective new reagent for the synthesis of benzyl ethers and esters . It is used in the synthesis of benzyl ethers from alcohols .
Scientific Research Applications
Chemical Synthesis and Organic Reactions :
- 2-Benzyloxy-1-methylpyridinium triflate is a stable organic salt used for converting alcohols into benzyl ethers upon warming, demonstrating good to excellent yield in the benzylation of a wide range of alcohols (Poon & Dudley, 2006).
- It's also used in a revised benzyl transfer protocol for the synthesis of benzyl ethers and esters, providing a mild, convenient, and effective method for chemical synthesis (López & Dudley, 2008).
Pharmaceutical Research and Drug Development :
- 2-(Benzyloxy)-5-methylpyridine derivatives have been studied for their potential in inhibiting the growth and metabolism of murine leukemia L1210 cells, indicating their significance in cancer research (Hunston et al., 1984).
- Such compounds have also been investigated for their role in the treatment of puerperal infection, showcasing their application in antibacterial and antiviral research (Yang et al., 2021).
Material Science and Catalysis :
- The use of this compound derivatives in the synthesis of coordination polymers suggests potential applications in materials science, particularly in developing new materials with specific photocatalytic properties (Yang et al., 2021).
Safety and Hazards
The safety data sheet for a similar compound, “2-Benzyloxybenzoic acid”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
Properties
IUPAC Name |
5-methyl-2-phenylmethoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-7-8-13(14-9-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNVIUZAXLTSLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20672920 | |
Record name | 2-(Benzyloxy)-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92028-39-2 | |
Record name | 2-(Benzyloxy)-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20672920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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